

# Crystalline Structure of 1,10-Diazachrysene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,10-Diazachrysene**

Cat. No.: **B1252772**

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## Abstract

This technical guide provides a detailed overview of the crystalline structure of **1,10-Diazachrysene**. It consolidates available crystallographic data, discusses potential intermolecular interactions crucial for crystal packing, and outlines a generalized experimental approach for the synthesis and crystallization of such polycyclic aza-aromatic compounds. While specific experimental details from the primary research that yielded the crystallographic data are not publicly available, this guide offers a robust framework for understanding the solid-state properties of **1,10-Diazachrysene**. The potential for this and similar molecules in medicinal chemistry is predicated on their defined three-dimensional arrangements, which influence their biological activity.

## Crystallographic Data

The definitive crystal structure of **1,10-Diazachrysene** has been determined by X-ray diffraction, and the data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1484593. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Deposition Number	1484593
Space Group	P 21/c
Crystal System	Monoclinic
a	13.8322(8) Å
b	8.3982(5) Å
c	8.9720(5) Å
$\alpha$	90.00°
$\beta$	108.086(1)°
$\gamma$	90.00°

## Molecular Structure and Potential Intermolecular Interactions

**1,10-Diazachrysene** is a polycyclic aromatic hydrocarbon containing two nitrogen atoms within the chrysene framework. The planarity of the aromatic system is a dominant feature, which largely dictates the nature of the intermolecular interactions within the crystal lattice. The primary forces at play in the crystal packing of **1,10-Diazachrysene** are expected to be:

- $\pi$ - $\pi$  Stacking: The planar aromatic rings of adjacent molecules are likely to engage in  $\pi$ - $\pi$  stacking interactions. These interactions are a result of van der Waals forces and electrostatic contributions between the electron-rich  $\pi$ -systems. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the minimization of steric hindrance and the optimization of electrostatic interactions.
- C-H $\cdots$ N Hydrogen Bonds: The presence of nitrogen atoms in the aromatic system introduces the possibility of weak C-H $\cdots$ N hydrogen bonds. In these interactions, a hydrogen atom attached to a carbon atom on one molecule interacts with the lone pair of electrons on a nitrogen atom of a neighboring molecule. These directional interactions play a significant role in the overall supramolecular assembly.

- **C-H···π Interactions:** Hydrogen atoms from the periphery of one molecule can also interact with the electron cloud of the aromatic rings of an adjacent molecule. These C-H···π interactions are another important contributor to the stability of the crystal structure.

The interplay of these non-covalent interactions governs the formation of the specific crystal packing arrangement observed in the monoclinic P 21/c space group.

## Experimental Protocols

While the specific experimental details for the synthesis and crystallization of the **1,10-Diazachrysene** that yielded the CCDC deposition 1484593 are not available in the public domain, a general methodology for the synthesis of aza-chrysene derivatives and their crystallization can be outlined.

## Generalized Synthesis of Aza-aromatic Compounds

The synthesis of polycyclic aza-aromatic hydrocarbons often involves multi-step reactions. A common approach is the use of transition-metal-catalyzed cross-coupling reactions to construct the carbon-nitrogen and carbon-carbon bonds of the core structure. For instance, a plausible synthetic route could involve a Suzuki or Stille coupling to form the chrysene backbone, followed by reactions to introduce the nitrogen atoms, or the use of nitrogen-containing precursors in a cyclization reaction.

## General Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation or diffusion methods.

- **Slow Evaporation:** A saturated solution of the purified **1,10-Diazachrysene** in a suitable solvent (e.g., toluene, chloroform, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
- **Vapor Diffusion:** A solution of **1,10-Diazachrysene** in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-

solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

The choice of solvents is critical and is often determined empirically.



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A generalized workflow for the synthesis and structural analysis of **1,10-Diazachrysene**.

## Relevance in Drug Development

Aza-aromatic compounds are a prominent class of molecules in medicinal chemistry and drug development. The introduction of nitrogen atoms into a polycyclic aromatic framework can significantly alter the electronic properties, solubility, and metabolic stability of the parent hydrocarbon. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling specific interactions with biological targets such as enzymes and receptors.

While there is no specific publicly available information on the biological activity or signaling pathway modulation of **1,10-Diazachrysene**, related aza- and diaza-bioisosteres of other polycyclic aromatic hydrocarbons have been investigated as potential antitumor agents. The planar nature of these molecules allows them to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells.

Due to the lack of specific biological data for **1,10-Diazachrysene**, a diagram of a relevant signaling pathway cannot be provided at this time. Further research into the biological evaluation of this compound is required to elucidate its potential therapeutic applications.

## Conclusion

The crystalline structure of **1,10-Diazachrysene** is well-defined, with crystallographic data indicating a monoclinic crystal system. The crystal packing is likely dominated by a combination of  $\pi$ - $\pi$  stacking, C-H $\cdots$ N hydrogen bonds, and C-H $\cdots$  $\pi$  interactions. While the specific experimental protocols for its synthesis and crystallization are not publicly available, generalized methods for similar compounds provide a viable pathway for obtaining this material for further study. The potential of **1,10-Diazachrysene** in drug development remains to be explored, though its structural similarity to other biologically active aza-aromatic compounds suggests that it may be a candidate for future investigation.

- To cite this document: BenchChem. [Crystalline Structure of 1,10-Diazachrysene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252772#crystalline-structure-of-1-10-diazachrysene\]](https://www.benchchem.com/product/b1252772#crystalline-structure-of-1-10-diazachrysene)

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)